molecular formula C6H6N4O B2784595 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1343323-60-3

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2784595
CAS No.: 1343323-60-3
M. Wt: 150.141
InChI Key: KVUWEJSMNWCOHM-UHFFFAOYSA-N
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Description

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of trichloroacetaldehyde with guanidine compounds. The reaction is carried out in a suitable solvent under controlled heating conditions to yield the desired product . Another method involves the use of 2-hydrazinopyridine and aroyl chloride in dry pyridine, followed by refluxing and crystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the optimization of reaction conditions and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridines .

Scientific Research Applications

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific structural features and the presence of an amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUWEJSMNWCOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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